molecular formula C14H9N3O4 B4669133 5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4669133
M. Wt: 283.24 g/mol
InChI Key: HNSMRKOWOGBDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that falls under the category of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Scientific Research Applications

Anticancer Applications

This compound has been used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These moieties have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

The compound has been used in detailed structure-activity relationship studies . These studies have led to the identification of active analogs and have helped develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Luminescent Material Research

Pyrazoline and pyrimidine derivatives, which can be synthesized using this compound, are promising luminescent materials . These materials have high luminescence efficiency and are applied in optoelectronics and chemical photonics, such as light-emitting diodes (LEDs) and OLEDs .

Sensor Development

The compound’s derivatives have been used in the development of luminescent sensors and sensors for toxicants . This makes it a valuable compound in the field of sensor technology .

Antitubulin Agent Research

The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules . These molecules have been used to explore the utility of indoles as anticancer agents .

Inhibitor Development

Derivatives of the compound have been used in the development of novel CDK2 inhibitors . These inhibitors have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-13-11-8(3-4-15-12(11)16-14(19)17-13)7-1-2-9-10(5-7)21-6-20-9/h1-5H,6H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMRKOWOGBDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC=C3)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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